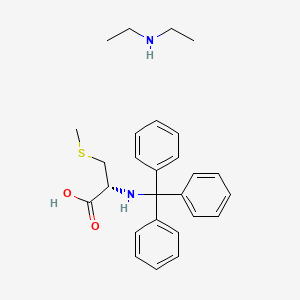

N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

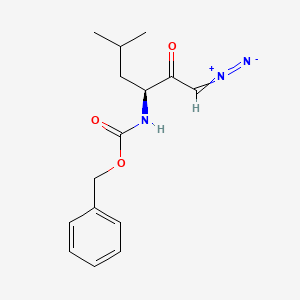

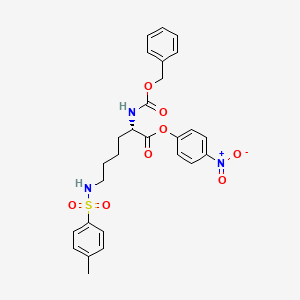

“N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid” is a complex organic compound. It is also known as N-Trityl-L-alanine diethylammonium salt . The compound has a molecular formula of C26H32N2O2 and a molecular weight of 404.554 g/mol .

Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. As mentioned earlier, it can be synthesized through a reaction between acyl chlorides and amines . The exact chemical reactions that this compound can undergo are not specified in the searched resources.Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

N-Ethylethanamine and its derivatives have been studied for their potential applications in biocatalysis, particularly in drug metabolism. For example, Zmijewski et al. (2006) explored the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of certain biaryl-bis-sulfonamide compounds. This process is crucial for the structural characterization of drug metabolites, enhancing the understanding of drug metabolism pathways and pharmacokinetics (Zmijewski et al., 2006).

Physical Properties and Thermodynamics

The physical properties of aqueous solutions of certain amines, including N-Ethylethanamine, have been investigated for various applications. Chowdhury et al. (2016) conducted a study to determine the densities and viscosities of aqueous solutions of different monoalkanolamines, revealing insights into their volumetric and viscometric properties. Such studies are fundamental in chemical engineering and formulation sciences, aiding in the development of various industrial processes and products (Chowdhury et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the structural modification and characterization of amines, including N-Ethylethanamine, are of great interest. Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist with promising applications in the treatment of emesis and depression. This compound showcases the potential of N-Ethylethanamine derivatives in developing new therapeutic agents (Harrison et al., 2001).

Agricultural Applications

The derivatives of N-Ethylethanamine have also been explored for their potential in agriculture. The study by Kitagawa et al. (2001) synthesized certain propanamides and investigated their root growth-modulatory activity. Such compounds could have applications in enhancing agricultural productivity and managing crop growth (Kitagawa et al., 2001).

Surface Science and Corrosion Inhibition

The study of the interaction between amines and metal surfaces is crucial in the field of corrosion science. Herrag et al. (2010) synthesized new diamine derivatives and explored their effectiveness in inhibiting the corrosion of mild steel. This research has significant implications in industrial maintenance and the longevity of metal structures (Herrag et al., 2010).

Propriétés

IUPAC Name |

N-ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S.C4H11N/c1-27-17-21(22(25)26)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-16,21,24H,17H2,1H3,(H,25,26);5H,3-4H2,1-2H3/t21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGJMCVCQTUBSF-BOXHHOBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CSCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.CSC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylethanamine;(2R)-3-methylsulfanyl-2-(tritylamino)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)